Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and constrained structure, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can produce various alcohols or amines .
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s rigid spirocyclic structure makes it a valuable scaffold for drug design, potentially leading to the development of new therapeutic agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the interactions of spirocyclic structures with biological targets, providing insights into their potential biological activities.
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate: This compound has a similar structure but with an azepane ring instead of a spirocyclic framework.
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with a similar core structure but different functional groups.
Uniqueness
Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its specific spirocyclic structure, which provides distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes a tert-butyl group, a hydroxymethyl group, and a carboxylate functional group. This structural configuration contributes to its potential biological activity and reactivity.
- Molecular Formula : C12H21NO3
- Molecular Weight : Approximately 227.3 g/mol
- CAS Number : 2758001-24-8
The compound is characterized by its spirocyclic framework, which is significant in medicinal chemistry due to the potential for diverse biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects, mechanisms of action, and comparative analysis with structurally similar compounds.
- Antioxidant Activity : The compound exhibits antioxidant properties, potentially mitigating oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases.
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
- Antimicrobial Properties : Some derivatives of azaspiro compounds have shown antimicrobial activity, indicating that this compound might also possess similar properties.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with related compounds:
Compound Name | Structural Highlights | Biological Activity |
---|---|---|
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | Hydroxyl group instead of hydroxymethyl | Potentially different due to hydroxyl presence |
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Lacks hydroxymethyl group | More reactive due to carbonyl functionality |
Tert-butyl 6-methoxycarbonyl-2-azaspiro[3.3]heptane | Features methoxycarbonyl | Different reactivity profile |
This table illustrates how variations in functional groups can significantly alter the biological activity and reactivity of similar compounds.
Case Studies and Research Findings
Research has highlighted various aspects of the biological activity of this compound:
- Cell Viability Studies : A study involving human hepatoma cell lines demonstrated that compounds with similar structures could protect against oxidative stress-induced apoptosis, suggesting a potential protective role for this compound as well.
- Radical Scavenging Activity : Experiments measuring the radical scavenging capacity indicated that related azaspiro compounds effectively neutralized free radicals, supporting the hypothesis that this compound may exhibit similar properties.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(5-4-6-12)9(13)7-14/h9,14H,4-8H2,1-3H3 |
InChI Key |
DQTVCXRJHJRBTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1CO)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.